EGFR Kinase Inhibition
A pyrazole-1-carbothioamide derivative synthesized from (3,4-dimethylphenyl)thiourea (compound C5) exhibits potent EGFR inhibitory activity with an IC50 of 0.07 μM, comparable to the clinically approved EGFR inhibitor erlotinib [1]. This demonstrates that the 3,4-dimethylphenyl thiourea scaffold, when elaborated, can achieve clinically relevant potency. In contrast, many simple N-aryl thioureas lacking this specific substitution pattern typically exhibit significantly higher IC50 values or lack EGFR activity entirely, as the 3,4-dimethyl arrangement optimizes hydrophobic contacts within the EGFR ATP-binding pocket [1].
| Evidence Dimension | EGFR Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.07 μM |
| Comparator Or Baseline | Erlotinib (positive control, comparable potency) |
| Quantified Difference | Comparable to erlotinib |
| Conditions | In vitro EGFR kinase assay; compound C5 derived from (3,4-dimethylphenyl)thiourea scaffold. |
Why This Matters
This provides a validated starting point for developing potent EGFR inhibitors, offering a cost-effective alternative to purchasing pre-elaborated, more expensive clinical candidates.
- [1] Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry, 18(13), 4606-4614. View Source
